molecular formula C11H8BrNO3 B070587 methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate CAS No. 163160-56-3

methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate

Cat. No. B070587
CAS RN: 163160-56-3
M. Wt: 282.09 g/mol
InChI Key: DHPHYKMALRMWJY-UHFFFAOYSA-N
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Description

“Methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate” is a compound that contains an indole nucleus, which is a common structure in many bioactive aromatic compounds . Indole derivatives have been found in many important synthetic drug molecules and have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Scientific Research Applications

Antimicrobial Applications

Methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate has shown promise in antimicrobial applications. Indole derivatives, like this compound, have been found to possess significant activity against a range of bacterial and fungal pathogens. This includes common and clinically relevant species such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas, Candida albicans, and Aspergillus niger. The compound’s efficacy in this domain suggests potential for the development of new antimicrobial agents that could be used to treat various infections .

Antioxidant Properties

The antioxidant capacity of methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate is another area of interest. Antioxidants are crucial in neutralizing free radicals and reactive oxygen species (ROS), which are implicated in a variety of diseases and aging processes. The compound’s ability to scavenge free radicals can be quantified using assays like the DPPH free radical scavenging assay, and it has been compared favorably against standard antioxidants like ascorbic acid .

Anti-Corrosion Potential

In industrial applications, this compound has been evaluated for its anti-corrosion potential. The research indicates that it can significantly reduce corrosion rates on mild steel when subjected to an aggressive acidic environment. This is particularly relevant for industries that use steel structures and seek to prolong their lifespan and maintain their integrity in corrosive conditions .

Anticancer Activity

Indole derivatives are known for their anticancer properties, and methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate is no exception. These compounds can interact with various cellular pathways and may inhibit the proliferation of cancer cells. Research into the anticancer applications of this compound could lead to the development of novel chemotherapeutic agents .

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of indole derivatives make them candidates for the development of new pain relief medications. Methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate could potentially be used to treat conditions characterized by inflammation and pain, providing a new avenue for therapeutic intervention .

Neuroprotective Effects

Indoles have been associated with neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. Methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate may help in protecting neuronal cells from damage or death caused by various neurotoxic factors. This application is still in the exploratory phase but holds promise for future therapeutic strategies .

Future Directions

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . The diverse biological activities of indole derivatives have created interest among researchers to synthesize a variety of indole derivatives . Therefore, the future directions for “methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate” could involve further exploration of its therapeutic potential and the development of new useful derivatives.

properties

IUPAC Name

methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)10(14)8-5-13-9-3-2-6(12)4-7(8)9/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPHYKMALRMWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429008
Record name methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate

CAS RN

163160-56-3
Record name Methyl 5-bromo-α-oxo-1H-indole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163160-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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